

A Comparative Guide to Adenylyl Cyclase Inhibitors: Spotlight on AC2-Selective Compounds

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Compound of Interest

Compound Name: AC2 selective-IN-1

Cat. No.: B12364704

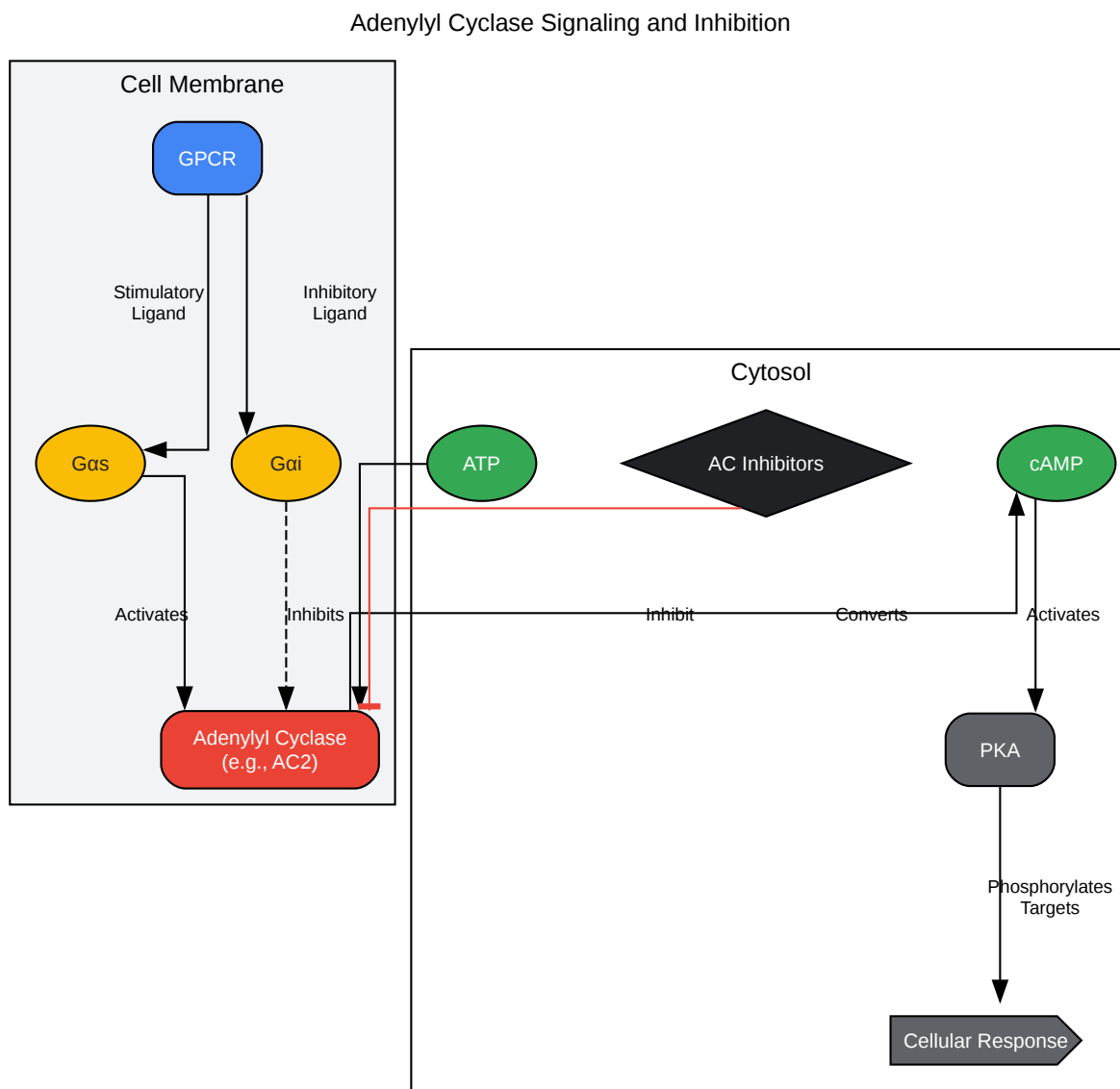
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For researchers, scientists, and drug development professionals, the selective inhibition of adenylyl cyclase (AC) isoforms is crucial for dissecting cellular signaling pathways and developing targeted therapeutics. While a specific commercial product named "**AC2 selective-IN-1**" was not identified in a comprehensive literature search, this guide focuses on a representative AC2-selective inhibitor, here designated as "AC2-selective agent," based on published research, and compares it with other notable adenylyl cyclase inhibitors.

This guide provides a comparative analysis of a putative AC2-selective inhibitor against a panel of other adenylyl cyclase inhibitors with varying isoform selectivities. The information presented is collated from publicly available research data.

Adenylyl Cyclase Signaling Pathway and Inhibition Points

Adenylyl cyclases are a family of enzymes that convert ATP to cyclic AMP (cAMP), a key second messenger.^{[1][2]} Mammals have nine membrane-bound (AC1-9) and one soluble (sAC) isoform, each with distinct tissue distribution and regulatory properties.^{[1][2]} The development of isoform-selective inhibitors is critical for understanding the specific roles of each AC isoform and for therapeutic intervention in diseases where cAMP signaling is dysregulated.



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Caption: General overview of the adenylyl cyclase signaling cascade and the point of intervention for AC inhibitors.

Comparative Inhibitor Performance

The following table summarizes the quantitative data for a representative AC2-selective agent and other adenylyl cyclase inhibitors across various isoforms. The "AC2-selective agent" data is based on a potent and selective 7-deazapurine analogue (derivative 14) identified in a high-throughput screen.

Inhibitor	Target Selectivity	IC50 Values	Reference
AC2-selective agent (Derivative 14)	AC2 Selective	AC2: Robust inhibition below basal cAMP levels AC1: No significant inhibition AC5: No significant inhibition	
ST034307	AC1 Selective	AC1: 2.3 μ M AC2: Potentiation of activity AC5/6: Slight potentiation	
SQ22,536	AC5/6 > AC1	AC5: ~2.2 μ M AC6: Potent inhibition AC1: 120 μ M AC2: 290 μ M - 670 μ M	
NKY80	AC5/6 > other isoforms	Inhibits AC1, AC2, AC3, AC4, AC5, AC6, and AC7	
2',5'- Dideoxyadenosine	Non-selective (P-site inhibitor)	IC50: ~3 μ M (general)	
SKF-83566	AC2 Selective	Shows selective inhibition for AC2 over AC1 and AC5	

Experimental Methodologies

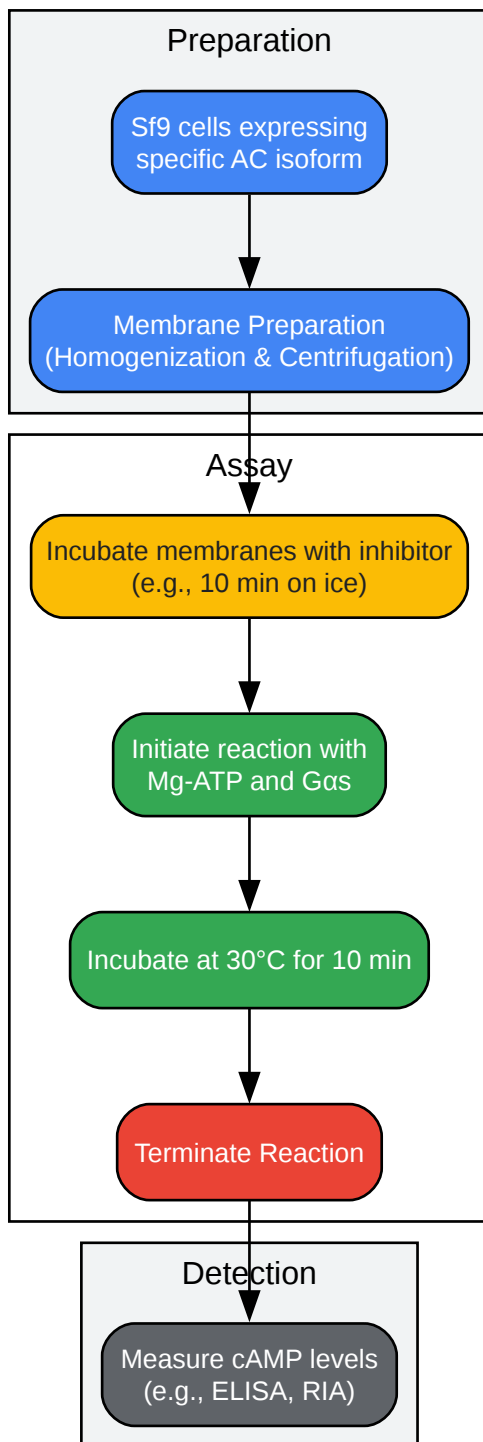
The data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for key assays used in the characterization of adenylyl cyclase inhibitors.

Adenylyl Cyclase Activity Assay in Cellular Membranes

This assay is fundamental for determining the direct inhibitory effect of a compound on specific AC isoforms expressed in a controlled environment.

Workflow:

Adenylyl Cyclase Activity Assay Workflow

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References

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